molecular formula C15H11ClN2 B2361700 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 487024-75-9

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B2361700
CAS No.: 487024-75-9
M. Wt: 254.72
InChI Key: WPDVTWJIMWADKI-UHFFFAOYSA-N
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Description

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound that features a unique structure combining a cyclopentane ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile can be achieved through a cyclocondensation reaction. One common method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide . This reaction typically occurs under mild conditions and yields the desired product efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is unique due to its specific combination of a chloro group, phenyl group, and nitrile group on the cyclopenta[c]pyridine scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

3-Chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a heterocyclic compound with notable structural features that include a chloro group, phenyl group, and a nitrile group on a cyclopenta[c]pyridine scaffold. This unique composition suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C15H11ClN2
Molecular Weight 254.72 g/mol
LogP 3.9243
Polar Surface Area 27.33 Ų
Hydrogen Bond Acceptors 2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to modulate various biological pathways, which can lead to significant pharmacological effects.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against multiple tumor cell lines, demonstrating broad-spectrum antitumor activity. The results indicate that it induces apoptosis in cancer cells through mechanisms involving DNA binding and disruption of cellular signaling pathways.

Case Study: Antitumor Evaluation
In a study assessing its efficacy against tumor cell lines such as MCF-7 and A549, the compound exhibited dose-dependent cytotoxicity. The apoptotic effects were confirmed through flow cytometry and morphological assessments, indicating significant potential for further development as an anticancer therapeutic agent .

Anti-inflammatory Properties

Additionally, the compound has been investigated for its anti-inflammatory properties. Preliminary data suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. This activity could be beneficial in treating conditions characterized by excessive inflammation .

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific kinases involved in cancer progression. For example, it has been tested against a panel of protein kinases with results indicating selective inhibition of certain targets, which could be leveraged for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameBiological ActivityNotable Features
6,7-Dihydro-5H-cyclopenta[b]pyridine Moderate antitumor activityLacks chloro substitution
2,3-Cyclopentenopyridine Analogues Variable activityDifferent functional groups
3-Chloro-1-phenyl-6,7-dihydro-pyridine Potential anti-inflammatorySimilar scaffold without nitrile

Properties

IUPAC Name

3-chloro-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-15-13(9-17)11-7-4-8-12(11)14(18-15)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDVTWJIMWADKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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